benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine

Medicinal Chemistry Hydrogen Bonding ADME Prediction

Benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine (CAS 2182788-38-9) is a synthetic organic compound belonging to the 1,2,4-oxadiazole heterocycle class, featuring an N-benzyl-N-methyl tertiary amine connected via a methylene spacer to the oxadiazole ring. The compound has a molecular formula of C12H15N3O and a molecular weight of 217.27 g/mol.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 2182788-38-9
Cat. No. B6432432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine
CAS2182788-38-9
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)CN(C)CC2=CC=CC=C2
InChIInChI=1S/C12H15N3O/c1-10-13-12(16-14-10)9-15(2)8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3
InChIKeyIJSUGPYFYZWKAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine (CAS 2182788-38-9): Structural Baseline & Procurement-Relevant Identity


Benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine (CAS 2182788-38-9) is a synthetic organic compound belonging to the 1,2,4-oxadiazole heterocycle class, featuring an N-benzyl-N-methyl tertiary amine connected via a methylene spacer to the oxadiazole ring . The compound has a molecular formula of C12H15N3O and a molecular weight of 217.27 g/mol . As a member of the 1,2,4-oxadiazole family—a privileged scaffold in medicinal chemistry with documented anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities—this compound serves as a versatile building block for pharmaceutical research and materials science [1].

Why Generic 1,2,4-Oxadiazole Building Blocks Cannot Substitute Benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine in Research Applications


Within the 1,2,4-oxadiazole building-block space, seemingly minor structural variations—such as regioisomeric attachment, amine substitution pattern (primary vs. secondary vs. tertiary), and linker identity (methylene vs. direct aryl)—can profoundly alter hydrogen-bonding capacity, basicity, steric accessibility, and metabolic stability . Substituting benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine with a closely related analog without confirming functional equivalence risks invalidating SAR conclusions, altering synthetic downstream reactivity, and compromising reproducibility in biological assays [1].

Benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine: Quantitative Differentiation Evidence vs. Closest Structural Comparators


Tertiary Amine Architecture: Zero H-Bond Donors vs. Comparator Secondary Amine That Donates One H-Bond

The target compound is a tertiary amine (N-benzyl-N-methyl), possessing zero hydrogen-bond donor (HBD) groups. Its closest commercially available analog, N-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine (CAS 921938-59-2), is a secondary amine with one HBD . This difference directly impacts membrane permeability predictions, metabolic liability (N-dealkylation vs. N-demethylation susceptibility), and target engagement profiles in medicinal chemistry campaigns [1]. The oxadiazole ring position also differs: the target connects at the 5-position via a methylene linker, while the comparator attaches through a phenyl ring at the 5-position, altering π-stacking potential and conformational flexibility.

Medicinal Chemistry Hydrogen Bonding ADME Prediction

Molecular Weight Offset of 14.03 g/mol vs. Closest Secondary-Amine Analog Drives Distinct Physicochemical Profiles

The molecular weight of the target compound is 217.27 g/mol (C₁₂H₁₅N₃O), while the closest secondary-amine comparator (CAS 921938-59-2) is 203.24 g/mol (C₁₁H₁₃N₃O)—a delta of exactly 14.03 g/mol, corresponding to one methylene (–CH₂–) unit . This mass difference is accompanied by a calculated LogP shift; the comparator has a measured LogP of 1.88 , whereas the additional methylene and benzyl group in the target compound are predicted to increase LogP by approximately 0.5–0.8 units, based on additive fragment contributions [1]. The higher molecular weight and lipophilicity of the target compound make it a more suitable candidate for target classes favoring larger, more lipophilic ligands (e.g., GPCRs, nuclear receptors).

Physicochemical Properties Lead Optimization Fragment-Based Drug Design

Class-Level Validation: The 1,2,4-Oxadiazole Core Is a Privileged Pharmacophore with Broad-Spectrum Bioactivity Across Anticancer and Antimicrobial Domains

A comprehensive 2025 review covering 2018–2024 literature confirms that 1,2,4-oxadiazole derivatives exhibit efficacy across multiple therapeutic domains, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, and neuroprotective applications [1]. A 2020 overview further details that 1,2,4-oxadiazole serves as a bioisostere of ester and amide functionalities, enabling unique interactions with biological targets that are not achievable with 1,3,4-oxadiazole or other regioisomers [2]. While direct activity data for benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine are not yet published, the presence of both the 1,2,4-oxadiazole core and the N-benzyl-N-methyl tertiary amine aligns with structural motifs found in known enzyme inhibitors and receptor modulators [1][2].

Pharmacophore Anticancer Antimicrobial Drug Discovery

Synthetic Versatility: Tertiary Amine Enables Quaternary Ammonium Salt Formation and N-Oxide Derivatization Not Accessible with Primary/Secondary Amine Analogs

The N-benzyl-N-methyl tertiary amine in the target compound supports unique synthetic transformations—including quaternization with alkyl halides to form quaternary ammonium salts and oxidation to N-oxide derivatives—that are not available to primary amine analogs such as 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine (CAS 944450-79-7) or secondary amine comparators like CAS 921938-59-2 . Additionally, the benzyl group serves as a hydrogenolyzable protecting group (cleavable via Pd/C-catalyzed hydrogenation), enabling a deprotection–functionalization sequence that is orthogonal to the chemistry of simpler N-methyl analogs . This dual functionality (quaternization handle + removable benzyl group) makes the compound a strategically differentiated intermediate for constructing focused libraries.

Synthetic Chemistry Derivatization Building Block

Benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine: Recommended Research and Industrial Application Scenarios


Fragment-to-Lead Optimization Programs Targeting HBD-Intolerant Binding Pockets

The target compound's zero hydrogen-bond donor count makes it an ideal fragment or early lead for targets where HBD groups are detrimental to binding—such as certain GPCR orthosteric sites, nuclear receptors, or CNS targets requiring high passive permeability. Its tertiary amine architecture avoids the HBD penalty that would be incurred by secondary amine analogs like CAS 921938-59-2 .

Construction of Diversifiable 1,2,4-Oxadiazole Compound Libraries via Parallel Synthesis

The compound's tertiary amine can be quaternized with diverse alkyl/benzyl halides, or the benzyl group can be cleaved to reveal a secondary amine for further functionalization. This orthogonal reactivity enables efficient parallel library synthesis, producing collections of quaternary ammonium salts, N-oxides, and deprotected amines from a single starting material .

Physicochemical Property Optimization in Lead Series Requiring Elevated Lipophilicity

With an estimated LogP ~2.4–2.7 and MW of 217.27 g/mol, this compound occupies a chemical space that is more lipophilic than the comparator CAS 921938-59-2 (LogP 1.88, MW 203.24). This makes it a preferred scaffold for lead series targeting intracellular or membrane-associated proteins where higher lipophilicity correlates with improved cellular potency .

Building Block for 1,2,4-Oxadiazole-Based Bioisostere Replacement of Ester/Amide Moieties

1,2,4-Oxadiazole is a well-established bioisostere of ester and amide groups, offering enhanced metabolic stability while retaining key hydrogen-bond acceptor interactions [1]. The target compound provides a ready-to-use building block with a tertiary amine handle for incorporating the 1,2,4-oxadiazole bioisostere into more complex molecular architectures.

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